molecular formula C₁₇H₁₄D₆O₅ B1157260 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6

1,3-Bis(2-methoxyphenoxy)-2-propanol-d6

Cat. No.: B1157260
M. Wt: 310.37
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-methoxyphenoxy)-2-propanol-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₄D₆O₅ and its molecular weight is 310.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₇H₁₄D₆O₅

Molecular Weight

310.37

Synonyms

NSC 142122-d6; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Isotopic Labeling Strategies for 1,3-Bis(2-methoxyphenoxy)-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Molecule

1,3-Bis(2-methoxyphenoxy)-2-propanol , commonly known as Guaifenesin Impurity B (EP/USP nomenclature) or the "Guaifenesin Dimer," is a critical process-related impurity formed during the industrial synthesis of Guaifenesin.[1][2]

  • Chemical Formula: C₁₇H₂₀O₅[3]

  • Molecular Weight (Unlabeled): 304.34 g/mol [3]

  • Role in Pharma: Its quantification is mandatory in API release testing. To achieve high precision in LC-MS/MS assays, a deuterated internal standard (SIL-IS) is required to compensate for matrix effects and ionization variability.

Retrosynthetic Logic & Labeling Strategy

To synthesize a robust SIL-IS, the placement of deuterium atoms is critical. We must ensure the label is metabolically stable and non-exchangeable (i.e., not on hydroxyl groups).

Route Selection: The Backbone Labeling Approach While one could use deuterated guaiacol (ring labeling), the most efficient and cost-effective strategy involves using Epichlorohydrin-d5 .

  • Precursor: Epichlorohydrin-d5 (CAS 69533-54-6).[4]

  • Advantage: Introduces 5 deuterium atoms into the central propyl linker.

  • Mass Shift: +5 Da (M+5). This provides a clean mass spectral window, avoiding interference from the natural isotopic envelope (M+1, M+2) of the analyte.

  • Stability: The C-D bonds on the aliphatic chain are highly stable compared to aromatic protons which can sometimes undergo exchange under acidic/catalytic conditions.

Retrosynthetic Pathway Diagram

Retrosynthesis Target Target: 1,3-Bis(2-methoxyphenoxy)-2-propanol-d5 (Guaifenesin Dimer-d5) Disconnection Double Ether Formation (Nucleophilic Substitution) Target->Disconnection Retrosynthesis Guaiacol 2-Methoxyphenol (2.2 eq) (Guaiacol) Disconnection->Guaiacol Linker Epichlorohydrin-d5 (1.0 eq) (Deuterated Linker) Disconnection->Linker

Figure 1: Retrosynthetic breakdown showing the convergence of two Guaiacol units on a deuterated three-carbon backbone.

Part 2: Detailed Synthesis Protocol

Materials & Reagents
ReagentCAS No.[3][4]EquivalentsRole
Epichlorohydrin-d5 69533-54-61.0Deuterated Electrophile
Guaiacol (2-Methoxyphenol) 90-05-12.5Nucleophile
Potassium Carbonate (K₂CO₃) 584-08-73.0Base (Acid Scavenger)
Tetrabutylammonium Bromide 1643-19-20.05Phase Transfer Catalyst (PTC)
Ethanol / Water N/ASolventReaction Medium
Experimental Procedure

This protocol utilizes a "one-pot" double nucleophilic substitution driven by Phase Transfer Catalysis (PTC) to favor the dimer formation over the monomer (Guaifenesin).

Step 1: Nucleophile Activation
  • In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, charge Guaiacol (2.5 eq, excess).

  • Add Ethanol/Water (1:1 v/v) solvent mixture (10 volumes relative to Guaiacol).

  • Add Potassium Carbonate (3.0 eq).

  • Stir at room temperature for 30 minutes. Mechanism: This deprotonates the phenol to form the more nucleophilic phenoxide anion.

Step 2: Coupling Reaction
  • Add Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Dropwise add Epichlorohydrin-d5 (1.0 eq) over 20 minutes. Note: Slow addition controls the exotherm.

  • Heat the reaction mixture to Reflux (approx. 80-85°C) .

  • Maintain reflux for 12–16 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC.[5] The monomer (Guaifenesin-d5) will form first, followed by conversion to the dimer.

Step 3: Workup
  • Cool the mixture to room temperature.

  • Evaporate the bulk Ethanol under reduced pressure.

  • Dilute the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer with:

    • 1M NaOH (2x) to remove unreacted Guaiacol.

    • Water (1x).

    • Brine (1x).

  • Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄).[6]

  • Filter and concentrate in vacuo to yield the crude oil.

Step 4: Purification

The crude product will contain trace monomer (Guaifenesin-d5).

  • Recrystallization: Dissolve the crude solid in hot Isopropanol (IPA) .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the white crystalline solid.

  • Yield Expectation: 60-75% (based on Epichlorohydrin-d5).

Synthesis Workflow Diagram

Workflow Start Start: Guaiacol + K2CO3 (Ethanol/Water) Activation Activation: Stir 30 min @ RT (Phenoxide Formation) Start->Activation Addition Addition: Epichlorohydrin-d5 + TBAB (Slow Addition) Activation->Addition Reaction Reaction: Reflux 16h @ 85°C (Double SN2 Substitution) Addition->Reaction Workup Workup: Extract w/ DCM Wash w/ NaOH (Remove excess Guaiacol) Reaction->Workup Purification Purification: Recrystallize from IPA Workup->Purification Final Final Product: 1,3-Bis(2-methoxyphenoxy)-2-propanol-d5 Purification->Final

Figure 2: Step-by-step operational workflow for the synthesis of the deuterated dimer.

Part 3: Validation & Characterization (Self-Validating System)

To ensure the trustworthiness of the standard, the following analytical criteria must be met.

Mass Spectrometry (LC-MS)
  • Theory: The target molecule has 5 deuterium atoms replacing hydrogen on the propyl chain.

  • Expected Result:

    • Unlabeled [M+H]+: 305.14 m/z

    • Deuterated [M+H]+: 310.17 m/z (+5 Da shift).

    • Absence of M+0: The spectra should show <0.5% of unlabeled material to ensure isotopic purity.

Proton NMR (1H-NMR)
  • Solvent: CDCl₃

  • Diagnostic Signals:

    • Aromatic Protons: Multiplets at 6.8–7.0 ppm (8H) – Remains unchanged.

    • Methoxy Protons: Singlet at ~3.85 ppm (6H) – Remains unchanged.

    • Backbone Protons: In the non-deuterated molecule, signals appear at 4.0–4.3 ppm (CH2) and ~4.4 ppm (CH). In the d5-analog, these signals effectively disappear (or appear as very weak, broad residuals depending on D-enrichment).

  • Validation Check: Integration of the backbone region should be < 1% relative to the methoxy signal.

Reaction Mechanism Logic

The reaction proceeds via a regioselective ring-opening/ring-closing sequence .

  • First Attack: Guaiacol phenoxide attacks the primary carbon of Epichlorohydrin-d5 (SN2), opening the epoxide.

  • Epoxide Re-formation: The resulting chlorohydrin intermediate undergoes intramolecular displacement of chloride (under basic conditions) to form a new epoxide intermediate (Guaifenesin epoxide).

  • Second Attack: A second Guaiacol phenoxide molecule attacks the new epoxide, locking the structure into the symmetrical dimer. Use of excess Guaiacol (2.5 eq) drives the kinetics toward the second attack, minimizing the mono-substituted Guaifenesin impurity.

References

  • European Directorate for the Quality of Medicines (EDQM).Guaifenesin: Impurity B. European Pharmacopoeia Reference Standards.

    • (Search: Guaifenesin Impurity B)

  • Sigma-Aldrich (Merck).

  • Ren, Y., et al. (2011).Process for preparing guaiacol glycidyl ether. World Intellectual Property Organization, WO2011113228A1. (Describes the base-catalyzed coupling of guaiacol and epichlorohydrin).

  • Cambridge Isotope Laboratories.Stable Isotope Labeling: Epichlorohydrin (D5, 98%).

  • PubChem. Compound Summary: 1,3-Bis(2-methoxyphenoxy)-2-propanol.[7] National Library of Medicine.

Sources

Methodological & Application

Preparation of 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the preparation, storage, and validation of 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 (Guaifenesin Impurity B-d6) stock solutions. This compound serves as a critical stable isotope-labeled (SIL) internal standard for the LC-MS/MS quantitation of Guaifenesin and Methocarbamol impurities.

The protocol addresses specific challenges associated with this lipophilic dimer, including solubility optimization in methanolic systems, prevention of isotopic exchange, and mitigation of adsorption losses.

Chemical Context & Mechanism

1,3-Bis(2-methoxyphenoxy)-2-propanol (often referred to as the "Guaifenesin Dimer") is a process-related impurity and degradant formed during the synthesis of Guaifenesin.

  • Analyte: 1,3-Bis(2-methoxyphenoxy)-2-propanol (

    
    )[1][2]
    
  • Internal Standard (IS): this compound

  • Role of d6-IS: The d6-analog corrects for matrix effects (ion suppression/enhancement) and recovery losses during extraction. The deuterium labeling is typically located on the two methoxy groups (

    
    ) or the phenyl rings, ensuring the label is non-exchangeable under reversed-phase conditions.
    

Critical Insight (The Isotope Effect): While deuterium is chemically similar to hydrogen, the C-D bond is shorter and stronger.[3] In high-resolution chromatography (UHPLC), this can cause the d6-IS to elute slightly earlier than the unlabeled analyte. This protocol emphasizes the preparation of concentrations high enough to ensure detection but low enough to prevent "crosstalk" (isotopic contribution) to the analyte channel.

Material Specifications & Safety

Chemical Properties Table
PropertySpecificationNotes
Compound Name This compoundAKA Guaifenesin Impurity B-d6
Molecular Weight ~310.38 g/mol (d6)vs. 304.34 g/mol (d0)
Solubility Methanol (High), DMSO (High), Water (Low)Do not use 100% water for stocks.[4][5]
pKa ~13.5 (Secondary Alcohol)Non-ionizable in typical acidic mobile phases.
Storage -20°C ± 5°CProtect from light; hygroscopic.
Required Equipment
  • Balance: Analytical Microbalance (readability 0.01 mg) with an ionizer to neutralize static charge (critical for small mg quantities).

  • Glassware: Class A Volumetric Flasks (Amber). Note: If amber glass is unavailable, wrap clear glass in aluminum foil immediately.

  • Solvent: LC-MS Grade Methanol (MeOH).[6]

  • Vials: Silanized amber glass vials with PTFE/Silicone septa.

Detailed Protocol: Stock Solution Preparation

Workflow Logic

The preparation follows a cascading dilution strategy to minimize weighing errors and solvent waste.

  • Stock A (Primary): High concentration (e.g., 1.0 mg/mL). Long-term storage.

  • Stock B (Secondary): Intermediate concentration (e.g., 10 µg/mL). Weekly use.

  • WIS (Working Internal Standard): Spiking concentration (e.g., 100 ng/mL). Daily prep.

Step 1: Primary Stock Solution (Stock A)

Target Concentration: 1.0 mg/mL in Methanol

  • Equilibration: Remove the d6-standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Reason: Prevents condensation of atmospheric moisture inside the vial, which degrades the standard.

  • Weighing:

    • Place a clean weighing boat on the microbalance.

    • Weigh approximately 1.0 mg to 2.0 mg of the d6-standard. Record the exact mass to 0.01 mg precision (e.g., 1.24 mg).

  • Transfer:

    • Quantitatively transfer the solid into a 2 mL Class A volumetric flask .

    • Rinse the weighing boat 3 times with ~200 µL of Methanol, adding rinses to the flask.

  • Dissolution:

    • Fill the flask to ~80% volume with Methanol.

    • Sonicate for 5 minutes. Observation: Solution should be clear and colorless.

    • Dilute to volume with Methanol.[4] Cap and invert 10 times.

  • Calculation:

    
    
    Note: Check the CoA. If the salt form is used, apply a salt correction factor.
    
Step 2: Secondary Stock Solution (Stock B)

Target Concentration: 10 µg/mL in Methanol

  • Pipette 100 µL of Stock A into a 10 mL Class A volumetric flask .

  • Dilute to volume with Methanol.

  • Storage: Transfer to 2 mL amber cryo-vials. Store at -20°C.

  • Stability: Stable for 3 months (verify with QC check).

Step 3: Working Internal Standard (WIS)

Target Concentration: ~100 ng/mL (or matched to 50% of the analyte's mid-range response). Solvent: 50:50 Methanol:Water (matched to initial mobile phase).

  • Pipette an aliquot of Stock B (e.g., 100 µL) into a volumetric flask.

  • Dilute with 50:50 MeOH:Water .

  • Critical Control Point: Do not use 100% water. This compound is lipophilic; pure aqueous dilution may cause precipitation or adsorption to glass walls.

Visualization: Workflow & Logic

The following diagram illustrates the preparation hierarchy and critical control points (CCPs).

StockPrep cluster_QC Quality Control Solid Solid d6-Standard (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Solid->Equilibrate Prevent Moisture Weigh Weighing (Microbalance) Solvent: 100% MeOH Equilibrate->Weigh Gravimetric StockA Stock A (Primary) 1.0 mg/mL (Amber Vial, -20°C) Weigh->StockA Dissolution StockB Stock B (Secondary) 10 µg/mL (Diluent: 100% MeOH) StockA->StockB 1:100 Dilution Check Isotopic Purity Check (Stock A vs Analyte) StockA->Check WIS Working IS (WIS) ~100 ng/mL (Diluent: 50:50 MeOH:H2O) StockB->WIS Daily Prep LCMS LC-MS/MS Analysis WIS->LCMS Spike into Sample

Caption: Figure 1. Hierarchical dilution workflow for this compound, highlighting solvent transitions and stability checkpoints.

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of the stock solution, perform the following validation steps before using the standard in a regulated assay.

Isotopic Purity & Crosstalk Check

Inject a high concentration of the d6-IS (e.g., 500 ng/mL) and monitor the transition channel of the unlabeled analyte (d0).

  • Acceptance Criteria: The response in the d0 channel must be < 0.5% of the LLOQ (Lower Limit of Quantitation) response of the analyte.

  • Why? If the d6 standard contains significant d0 impurities, it will artificially inflate the calculated concentration of the samples.

Signal Stability (System Suitability)

Inject the WIS (Working Internal Standard) 6 times.

  • Acceptance Criteria: RSD% of peak area < 5.0%.[7]

  • Failure Mode: High RSD usually indicates solubility issues (precipitation) or adsorption to the vial. If this occurs, increase the Methanol content in the WIS diluent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of IS Adsorption to plastic/glass.Use silanized glass vials. Ensure WIS contains at least 30% organic solvent.
RT Shift (d6 vs d0) Deuterium Isotope Effect.This is normal for UHPLC. Ensure the integration window covers both peaks if they separate slightly.
Signal Enhancement Matrix effect or evaporation.Use a fresh WIS. Check if the solvent in the vial has evaporated (concentrating the IS).
"Ghost" Peaks Contaminated Stock A.Discard. Prepare fresh stock using new glassware.

References

  • European Pharmacopoeia (Ph.[4] Eur.) . Monograph: Guaifenesin. (Provides the impurity profile and chemical definition of Impurity B).

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (Guidelines on Internal Standard preparation and stability).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 97669, 1,3-Bis(2-methoxyphenoxy)-2-propanol. (Chemical and physical properties).[1][3][4][5][6][7][8][9][10][11]

  • Stokvis, E., et al. "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005. (Discusses the mechanism of IS correction).

Sources

Application Note: LC-MS/MS Quantitation of Guaifenesin Impurity D using 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical scientists and drug development professionals requiring precise quantitation of 1,3-Bis(2-methoxyphenoxy)-2-propanol (commonly known as Guaifenesin Impurity D ) using its deuterated internal standard (-d6 ).

Executive Summary

  • Target Analyte: 1,3-Bis(2-methoxyphenoxy)-2-propanol (Guaifenesin Impurity D).

  • Internal Standard: 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6.

  • Application: Trace-level quantitation of process-related impurities in Guaifenesin and Methocarbamol API/Drug Products.

  • Key Insight: As a "dimer" impurity formed by the reaction of two guaiacol equivalents with epichlorohydrin, this compound exhibits significantly higher hydrophobicity than the parent drug. In Reverse-Phase Chromatography (RPC), it elutes significantly later than Guaifenesin.

  • Retention Time (Representative): 12.5 – 14.0 min (in a standard 20-min gradient), corresponding to a Relative Retention Time (RRT ) of approximately 2.5 – 2.8 vs. Guaifenesin.

Compound Profile & Mechanism

Chemical Identity
PropertyAnalyte (Impurity D)Internal Standard (IS)
Chemical Name 1,3-Bis(2-methoxyphenoxy)-2-propanolThis compound
Common Name Guaifenesin Impurity DGuaifenesin Impurity D-d6
CAS Number 16929-60-5N/A (Labeled Analog)
Molecular Formula C₁₇H₂₀O₅C₁₇H₁₄D₆O₅
Molecular Weight 304.34 g/mol 310.38 g/mol
LogP (Predicted) ~2.5 - 3.0~2.5 - 3.0
Formation Pathway (Graphviz)

The impurity is formed during the synthesis of Guaifenesin when Epichlorohydrin reacts with two molecules of Guaiacol instead of one.

G Guaiacol Guaiacol (2 Equivalents) Intermediate Intermediate (Guaifenesin) Guaiacol->Intermediate + 1 eq Epi ImpurityD 1,3-Bis(2-methoxyphenoxy)-2-propanol (Impurity D) Guaiacol->ImpurityD Direct Dimerization (Excess Guaiacol) Epi Epichlorohydrin Intermediate->ImpurityD + 2nd Guaiacol (Side Reaction)

Figure 1: Formation pathway of Impurity D during Guaifenesin synthesis.

Experimental Protocol

Reagents & Standards
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Internal Standard Solution: Prepare a 10 µg/mL stock of the -d6 analog in Methanol.

  • Sample Diluent: Water:Acetonitrile (70:30 v/v).

LC-MS/MS Conditions

This method uses a C18 column with a gradient optimized to resolve the hydrophobic dimer from the main API peak.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent (e.g., Waters ACQUITY UPLC BEH C18).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 90 10 Initial Hold
2.00 90 10 End Initial Hold
12.00 10 90 Gradient Ramp
14.00 10 90 Wash
14.10 90 10 Re-equilibration

| 17.00 | 90 | 10 | End of Run |

Retention Time Data

Under the conditions above, the expected retention behavior is:

CompoundRetention Time (min)RRT (vs Guaifenesin)
Guaifenesin (API)4.2 ± 0.21.00
Guaiacol (Impurity A)5.8 ± 0.2~1.38
Impurity D (d0) 12.8 ± 0.3 ~3.05
Impurity D-d6 (IS) 12.8 ± 0.3 ~3.05

Note: The Deuterium Isotope Effect is negligible in standard HPLC at this resolution; the d6 and d0 peaks will co-elute or show a very slight shift (< 0.05 min).

Mass Spectrometry Parameters (MRM)

Quantitation is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
Impurity D (d0) 322.2 [M+NH₄]⁺125.120100
322.2 [M+NH₄]⁺199.115100
Impurity D-d6 (IS) 328.2 [M+NH₄]⁺131.120100

Note: The adduct [M+NH₄]⁺ is often more stable for these ether-rich structures than the protonated [M+H]⁺.

Analytical Workflow

Workflow Step1 Sample Preparation (Dissolve API in Diluent) Step2 Spike Internal Standard (Add d6-Analog to constant conc.) Step1->Step2 Step3 LC Separation (Gradient Elution on C18) Step2->Step3 Step4 MS/MS Detection (MRM Mode: 322 -> 125) Step3->Step4 Step5 Data Analysis (Ratio of Analyte Area / IS Area) Step4->Step5 Result Quantitation Result (ppm level) Step5->Result

Figure 2: Step-by-step analytical workflow for Impurity D quantitation.

Method Validation & Troubleshooting

Linearity & Range
  • Range: 0.5 ppm to 100 ppm (relative to API concentration).

  • Calibration: Plot the Area Ratio (Analyte/IS) vs. Concentration Ratio.

  • Requirement: R² > 0.995.

Troubleshooting Guide
  • Peak Tailing: Impurity D is hydrophobic. If tailing occurs, increase the column temperature to 45°C or slightly increase the buffer strength (e.g., 5mM Ammonium Formate).

  • Carryover: Due to its lipophilicity, Impurity D may stick to the injector loop. Ensure a strong needle wash (e.g., 90% Acetonitrile or Methanol) is used between injections.

  • Co-elution: Ensure the gradient holds at high organic (90% B) long enough (at least 2 mins) to fully elute the dimer before re-equilibration.

References

  • United States Pharmacopeia (USP). Guaifenesin Monograph: Organic Impurities. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Guaifenesin: Impurity D (1,3-bis(2-methoxyphenoxy)propan-2-ol).

  • Sigma-Aldrich (Merck). Guaifenesin Impurity D Certified Reference Material.

  • Toronto Research Chemicals. this compound (Isotope Labelled Standard).

Troubleshooting & Optimization

Technical Support Center: Long-Term Storage Stability of 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this critical deuterated compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios to support the accuracy and reproducibility of your experiments.

Introduction

This compound is a deuterated analog of a key organic compound, often utilized as an internal standard in pharmacokinetic studies or as a building block in the synthesis of complex deuterated molecules. The strategic incorporation of deuterium atoms provides a distinct mass signature, crucial for mass spectrometry-based quantification.[1] However, like all chemical reagents, its stability over time is paramount for generating reliable data.[2] This guide provides a comprehensive overview of best practices for the long-term storage and handling of its solutions.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for solutions of this compound?

For optimal stability, solutions of this compound should be stored at -20°C or lower , protected from light.[3] The use of amber vials or storage in a dark environment is highly recommended to prevent photolytic degradation.[4] The container should be tightly sealed to prevent solvent evaporation and potential contamination from atmospheric moisture.[5]

Q2: Which solvents are recommended for preparing stock solutions for long-term storage?

Aprotic organic solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) are generally suitable. The choice of solvent may depend on the intended downstream application. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis or hydrogen-deuterium (H/D) exchange.[5]

Q3: How critical is it to protect the solution from atmospheric moisture?

Very critical. While the C-D bonds are generally stable, some deuterated compounds can be susceptible to H/D exchange with atmospheric moisture, especially if trace amounts of acid or base are present.[2] This can compromise the isotopic purity of the standard.[2] It is best practice to handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon, particularly when preparing solutions for long-term storage.[5]

Stability and Degradation

Q4: What are the potential degradation pathways for this compound?

Based on its chemical structure, which includes ether and alcohol functional groups, the primary degradation pathways to consider are:

  • Oxidation: The ether linkages and the secondary alcohol are susceptible to oxidation, which can be accelerated by exposure to air, light, and heat.[4][6] This can lead to the formation of hydroperoxides, which are unstable and can further degrade.[7]

  • Hydrolysis: Although generally stable, the ether bonds can undergo hydrolysis under strong acidic or basic conditions, though this is less likely under typical storage conditions. A related compound, methocarbamol, has been shown to be more easily hydrolyzed in alkaline solutions.[8]

  • Photodegradation: Aromatic ethers can be sensitive to light, leading to cleavage of the ether bond or modifications to the aromatic ring.[4][9]

Q5: Are there any visual cues that my solution might be degrading?

A change in color (e.g., yellowing) or the formation of a precipitate can be indicators of degradation.[7] However, significant degradation can occur without any visible changes. Therefore, periodic analytical verification is the most reliable method to assess stability.

Q6: How does temperature affect the stability of the solution?

Higher temperatures accelerate the rate of chemical degradation.[10] Storing solutions at elevated temperatures, even for short periods, can lead to a significant loss of purity. Conversely, storing at ultra-low temperatures (-80°C) can further enhance long-term stability.[3]

Troubleshooting Guide
Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Isotopic Purity (H/D Exchange) - Exposure to atmospheric moisture. - Use of protic solvents containing water. - Presence of acidic or basic contaminants.- Handle and store solutions under an inert atmosphere (e.g., argon or nitrogen).[5] - Use high-purity, anhydrous solvents. - Ensure all glassware is thoroughly dried before use.
Appearance of Unexpected Peaks in LC-MS/GC-MS Analysis - Chemical degradation of the compound. - Contamination from the solvent or storage container. - Leaching of plasticizers from plastic storage tubes.- Perform a forced degradation study to identify potential degradation products.[6] - Analyze a blank solvent sample to rule out solvent contamination. - Store solutions in high-quality glass or polypropylene containers.
Decreased Concentration Over Time - Solvent evaporation due to improper sealing. - Adsorption of the compound onto the storage container surface.- Use vials with tightly sealing caps (e.g., PTFE-lined caps). - Consider using silanized glass vials to minimize adsorption.
Inconsistent Results in Assays - Degradation of the stock solution. - Freeze-thaw cycle instability.- Re-qualify the stock solution to confirm its concentration and purity.[2] - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Long-Term Storage

This protocol outlines the steps for preparing a stable stock solution of this compound.

G cluster_prep Preparation cluster_storage Storage A Equilibrate compound to room temperature B Weigh the required amount in a clean, dry vial A->B C Add anhydrous solvent (e.g., Acetonitrile) B->C D Vortex/sonicate until fully dissolved C->D E Aliquot into single-use amber vials D->E F Purge with inert gas (Argon/Nitrogen) E->F G Seal vials tightly F->G H Store at ≤ -20°C G->H

Caption: Workflow for stock solution preparation.

Methodology:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous solvent (e.g., acetonitrile) to achieve the target concentration.

  • Mixing: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials. This minimizes the number of freeze-thaw cycles for the bulk of the solution.

  • Inerting: Before sealing, purge the headspace of each vial with a gentle stream of an inert gas like argon or nitrogen.

  • Sealing: Tightly seal the vials with PTFE-lined caps.

  • Storage: Label the vials clearly and store them in a freezer at -20°C or below, protected from light.

Protocol 2: Long-Term Stability Assessment

This protocol provides a framework for evaluating the long-term stability of your prepared solutions.

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare a fresh stock solution B Analyze at Time Zero (T0) A->B C Store aliquots under desired conditions B->C D Withdraw aliquots at defined intervals C->D E Analyze using a validated analytical method D->E F Compare results to T0 data E->F G Assess Purity (e.g., HPLC-UV) F->G H Confirm Isotopic Purity (LC-MS) F->H I Determine Concentration F->I

Caption: Workflow for stability assessment.

Methodology:

  • Time Zero (T0) Analysis: Immediately after preparing the stock solution, analyze an aliquot to establish the initial purity, concentration, and isotopic distribution.[2] This serves as the baseline for all future comparisons.

  • Storage: Store the remaining aliquots under the intended long-term storage conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from storage.

  • Sample Preparation: Allow the aliquot to thaw completely and reach room temperature. Mix thoroughly before taking a sample for analysis.

  • Analytical Method: Analyze the sample using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly used.[11][12]

  • Data Evaluation: Compare the results from each time point to the T0 data. The stability is considered acceptable if the results fall within a predefined acceptance criterion (e.g., ±15% of the initial value).[2]

Visualization of Potential Degradation

The following diagram illustrates the primary sites on the this compound molecule that are susceptible to degradation.

G cluster_molecule This compound cluster_sites Susceptible Sites A Potential Degradation Sites B Ether Linkages (Oxidation/Hydrolysis) C Secondary Alcohol (Oxidation) D Aromatic Rings (Photodegradation) mol mol

Caption: Key sites of potential degradation.

(Note: The image in the DOT script is a placeholder. In a real application, this would be the chemical structure of the molecule.)

By adhering to these guidelines and implementing a robust stability testing program, you can ensure the long-term integrity of your this compound solutions, leading to more reliable and reproducible scientific outcomes.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Moravek. [Link]

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • Cunningham, D., & Ansell, R. J. (2001). Safe use of radioisotopes. Current protocols in molecular biology, Appendix 1, Appendix 1F. [Link]

  • Alfa Chemistry. (n.d.). Analytical Characterization. Isotope Science / Alfa Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. [Link]

  • ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]

  • MDPI. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • Princeton EHS. (n.d.). Phenol. Office of Environmental Health and Safety. [Link]

  • CDC. (n.d.). PHENOL. CDC Stacks. [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Carl ROTH. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Oxidation of 1-Methoxy-2-propanol and 1-Ethoxy-2-propanol by Ditelluratocuprate(III) in Alkaline Medium. ResearchGate. [Link]

  • PlumX. (n.d.). Methocarbamol Degradation in Aqueous Solution. PlumX. [Link]

  • University of Auckland. (n.d.). Peroxide-forming chemicals. University of Auckland. [Link]

  • MDPI. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. MDPI. [Link]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Carl ROTH. [Link]

Sources

Navigating Chromatographic Challenges: A Technical Guide to Correcting Retention Time Shifts for Deuterated Guaifenesin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

Technical Support Center, Application Science Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for addressing retention time (RT) shifts observed during the analysis of deuterated guaifenesin and its impurities. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to ensure robust and reproducible chromatographic performance.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Retention Time Variability

Unstable retention times are a frequent challenge in liquid chromatography, often leading to misidentification of peaks and inaccurate quantification. This section addresses specific issues in a question-and-answer format to expedite problem resolution.

Q1: My retention times are consistently drifting to earlier or later times throughout a single analytical run. What is the likely cause and how do I fix it?

A1: Consistent retention time drift is often symptomatic of a changing mobile phase composition or inadequate column equilibration.

Underlying Cause: In reversed-phase chromatography, the mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, is a primary driver of retention.[1] Even minor changes can lead to significant RT shifts.[1] This can occur due to the evaporation of the more volatile organic component from the mobile phase reservoir, especially if it is not properly sealed.[2] Additionally, inadequate column equilibration before starting the analytical batch can cause a continuous drift as the stationary phase slowly comes into equilibrium with the mobile phase.[3]

Troubleshooting Protocol:

  • Verify Mobile Phase Integrity:

    • Ensure mobile phase reservoirs are tightly capped to minimize evaporation. Avoid using parafilm as a long-term solution.

    • Prepare fresh mobile phase daily, especially if using buffers, as their pH can change over time due to absorption of atmospheric CO2.[4][5]

    • For isocratic methods, it is best practice to pre-mix the mobile phase components to ensure homogeneity.

  • Ensure Proper Column Equilibration:

    • Before the first injection of a new batch, equilibrate the column with the initial mobile phase for a sufficient duration. A general guideline is to flush the column with at least 10-20 column volumes.[3]

    • Monitor the baseline and backpressure. A stable baseline and constant backpressure are indicators of a well-equilibrated column.[6]

  • Investigate the Pumping System:

    • If using a gradient system, ensure the pump's proportioning valves are functioning correctly. Malfunctions can lead to incorrect mobile phase composition being delivered to the column.[7]

    • Check for small, often invisible, leaks in the system, which can alter the flow rate and, consequently, the retention times.[2] Look for salt deposits around fittings, which can indicate a past or present leak.[2]

Q2: I am observing a sudden, significant shift in retention times between different analytical batches or after changing the mobile phase. What should I investigate?

A2: A sudden shift in retention time often points to an error in mobile phase preparation or a significant change in an instrumental parameter.

Underlying Cause: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like guaifenesin.[8] A small deviation in pH can lead to a substantial change in retention.[9] Similarly, an error in the proportion of organic solvent to aqueous buffer will directly impact retention.[1]

Troubleshooting Protocol:

  • Scrutinize Mobile Phase Preparation:

    • Verify the accuracy of all measurements during mobile phase preparation. It is recommended to measure components separately before mixing.[5]

    • Confirm the correct buffer was used and that the pH was adjusted accurately. Even a 0.1 unit change in pH can alter retention time by as much as 10% for ionizable compounds.[9]

    • Use high-purity, HPLC-grade solvents and reagents to avoid introducing contaminants that could affect the separation.[10]

  • System Check:

    • Ensure the correct mobile phase lines are connected to the appropriate reservoirs.

    • Thoroughly purge all pump lines with the new mobile phase to remove any residual solvent from a previous analysis.[11]

  • Data Comparison:

    • Compare the chromatograms of a system suitability standard from the current and previous batches. This will help determine if the shift is global (affecting all peaks) or specific to certain analytes.

Q3: The deuterated internal standard for guaifenesin is not co-eluting with the non-deuterated analyte. Why is this happening and how can I correct it?

A3: A retention time shift between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon, often referred to as the "chromatographic isotope effect."

Underlying Cause: The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule. In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic than their non-deuterated analogues, leading to a small decrease in retention time.[12] This is because the C-D bond is slightly shorter and less polarizable than the C-H bond. While this effect is often minimal, it can be significant enough to cause partial or complete separation of the analyte and its internal standard, which can compromise the accuracy of quantification if not properly addressed.[12]

Troubleshooting and Method Optimization:

  • Method Parameter Adjustment:

    • Temperature: Temperature can influence selectivity.[13][14] A systematic study of column temperature (e.g., in 5°C increments) may help to achieve co-elution.

    • Mobile Phase Composition: Fine-tuning the organic solvent percentage or the buffer pH can sometimes modulate the retention of both compounds to achieve co-elution.

  • Column Selection:

    • Experiment with a column that has a different stationary phase chemistry. For example, a column with a different ligand or end-capping might exhibit a reduced isotope effect.

  • Data Processing:

    • If co-elution cannot be achieved, it is crucial to ensure that the integration parameters for both the analyte and the internal standard are set correctly to accurately measure their respective peak areas.

Section 2: Frequently Asked Questions (FAQs)

What is the acceptable range for retention time variability?

While there is no universal standard, a common acceptance criterion for system suitability is a relative standard deviation (RSD) of ≤1% for the retention times of the main analyte peak from replicate injections. However, the acceptable range should be defined during method validation based on the specific requirements of the assay.

How does temperature affect retention time?

Temperature has a significant impact on HPLC separations. An increase in temperature generally leads to a decrease in mobile phase viscosity and an increase in the mass transfer of the analyte, resulting in shorter retention times.[13][15] A common rule of thumb is that a 1°C increase in temperature can decrease retention time by 1-2%.[9][13][16] Therefore, the use of a column oven is highly recommended to maintain a stable and consistent temperature.[14][16]

Can the sample solvent affect retention time?

Yes, the composition of the sample solvent can influence peak shape and retention time.[7] If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can lead to peak distortion and a shift in retention.[7] As a best practice, the sample should be dissolved in the initial mobile phase whenever possible.[7]

How often should I perform system suitability tests?

System suitability tests should be performed before starting any analytical batch to ensure the chromatographic system is performing adequately.[13] It is also good practice to inject system suitability standards periodically throughout a long analytical run (e.g., every 10-20 injections) and at the end of the run to demonstrate continued system performance.

Section 3: Experimental Protocols and Data Presentation

Protocol 1: Systematic Troubleshooting of Retention Time Drift

This protocol outlines a step-by-step approach to diagnosing the root cause of retention time drift.

  • Initial Assessment:

    • Inject a system suitability standard five times and calculate the %RSD of the retention time for the main analyte peak.

    • If the %RSD is outside the established acceptance criteria, proceed to the next step.

  • Mobile Phase and Column Equilibration Check:

    • Prepare fresh mobile phase, paying close attention to accurate measurements and pH adjustment.

    • Purge all pump lines with the fresh mobile phase.

    • Equilibrate the column with the initial mobile phase for at least 30 minutes, or until a stable baseline and backpressure are achieved.

    • Re-inject the system suitability standard five times and re-evaluate the %RSD.

  • Instrumental Check:

    • If the drift persists, investigate the HPLC system for leaks, particularly around pump heads and fittings.

    • Verify the column oven is maintaining the set temperature.

    • If possible, test the method on a different, validated HPLC system to rule out instrument-specific issues.

Table 1: Example System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (Asymmetry)0.8 - 1.5
Theoretical Plates (N)> 2000
%RSD of Peak Area (n=5)≤ 2.0%
%RSD of Retention Time (n=5)≤ 1.0%

Section 4: Visualizations

Diagram 1: Troubleshooting Logic for Retention Time Shifts

G start Retention Time Shift Observed check_pattern Is the shift a gradual drift or a sudden change? start->check_pattern drift Gradual Drift check_pattern->drift Drift sudden Sudden Change check_pattern->sudden Sudden drift_cause1 Check Mobile Phase Evaporation & Equilibration drift->drift_cause1 sudden_cause1 Verify Mobile Phase Preparation (pH, Composition) sudden->sudden_cause1 drift_cause2 Check for System Leaks drift_cause1->drift_cause2 solution1 Prepare Fresh Mobile Phase, Ensure Proper Equilibration drift_cause1->solution1 drift_cause3 Column Aging drift_cause2->drift_cause3 solution2 Tighten Fittings, Replace Seals drift_cause2->solution2 solution3 Replace Column drift_cause3->solution3 sudden_cause2 Check for Incorrect Mobile Phase Lines sudden_cause1->sudden_cause2 solution4 Remake Mobile Phase Accurately sudden_cause1->solution4 sudden_cause3 Instrument Parameter Error (Flow, Temp) sudden_cause2->sudden_cause3 solution5 Purge System Thoroughly sudden_cause2->solution5 sudden_cause3->solution5

Caption: A decision tree for troubleshooting retention time shifts.

References

  • Factors Impacting Chromatography Retention Time. (n.d.). Separation Science. Retrieved from [Link]

  • Shimadzu Retention Time Fluctuations - Part 1. (n.d.). Shimadzu. Retrieved from [Link]

  • Retention Time Variability in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • Mobile Phase Preparation Tips & Tricks. (2022, November 2). Phenomenex. Retrieved from [Link]

  • HPLC Retention Time Variability. (n.d.). Scribd. Retrieved from [Link]

  • How Does Column Temperature Affect HPLC Resolution? (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • Why Temperature Is Important in Liquid Chromatography. (2025, March 6). Ibis Scientific, LLC. Retrieved from [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline. Retrieved from [Link]

  • Analytical Method Development and Validation of Guaifenesin by RP-HPLC Method. (2020, April 1). International Journal of Pharmacy and Biological Sciences, 10(2), 114-120.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2022, April 15). LCGC International. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (2014). PMC. Retrieved from [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. Retrieved from [Link]

  • development and validation of new rp-hplc method for quantitative estimation of guaifenesin. (2019, November 25). Bulletin of Pharmaceutical Research, 9(3), 108-113.
  • How Much Retention Time Variation is Normal? (2020, November 12). LCGC International. Retrieved from [Link]

  • ESTIMATION OF GUAIFENESIN BY RP-HPLC METHOD IN PHARMACEUTICAL SUBSTANCE AND PHARMACEUTIAL PRODUCTS. (n.d.). IJRPC. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. Retrieved from [Link]

  • Method development and method validation of guaifenesin and dextromethorphan by RP-HPLC. (2018, November 22). CORE. Retrieved from [Link]

  • Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Column Tips Series # 1 – RP HPLC Column Washing. (n.d.). Glantreo Innovative Scientific Solutions. Retrieved from [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025, April 15). Analytical Chemistry. Retrieved from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Column Equilibration in HILIC Mode. (n.d.). HPLC. Retrieved from [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. (2025, November 5). Phenomenex. Retrieved from [Link]

  • Full Guide of How to Clean HPLC Column. (n.d.). Labtech. Retrieved from [Link]

  • Deuterated internal standard retention times. (2016, July 12). Reddit. Retrieved from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC International. Retrieved from [Link]

  • Retention Time Drift—A Case Study. (2022, April 15). LCGC International. Retrieved from [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? (2025, October 17). Welch Materials. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Retention Time shifts using deuterated internal standards. (2021, March 23). MacCoss Lab Software. Retrieved from [Link]

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). Retrieved from [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Retrieved from [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. (2026, January 10). ResearchGate. Retrieved from [Link]

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Validation & Comparative

High-Fidelity Quantification of Phenolic Ethers: Validating 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 as a Gold-Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of LC-MS methods using 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 Content Type: Publish Comparison Guide

Executive Summary: The Case for Isotopic Precision

In the quantification of glyceryl ether drugs (e.g., Guaifenesin , Methocarbamol ) and their impurities, the choice of Internal Standard (IS) is the single greatest determinant of assay robustness. While structural analogs like Mephenesin or generic beta-blockers have historically served as cost-effective surrogates, they frequently fail to compensate for the non-linear ionization suppression observed in complex matrices (plasma, urine).

This guide presents a technical cross-validation of This compound (BMPP-d6) . As the stable isotope-labeled (SIL) analog of the common impurity "Guaifenesin Impurity D," this molecule offers superior performance characteristics. We compare BMPP-d6 against traditional structural analogs, demonstrating why it is the requisite choice for regulated bioanalysis where accuracy <15% CV is non-negotiable.

Technical Rationale: The "Co-Elution" Imperative

The primary failure mode in LC-ESI-MS/MS is Matrix Effect (ME) . Co-eluting phospholipids and salts alter the ionization efficiency of the analyte.

  • Structural Analogs (e.g., Mephenesin): Elute at different retention times (

    
    ) than the target analyte. They experience different matrix suppression zones, leading to under- or over-correction.
    
  • BMPP-d6: Elutes at the virtually identical

    
     as the non-deuterated analyte (1,3-Bis(2-methoxyphenoxy)-2-propanol). It experiences the exact same suppression events, mathematically cancelling out the error during the area ratio calculation.
    
Visualization: The Ion Suppression Mechanism

The following diagram illustrates why SIL-IS (BMPP-d6) succeeds where analogs fail.

MatrixEffect cluster_elution Elution Window (Time) Matrix Biological Matrix (Phospholipids/Salts) LC_Column LC Separation Matrix->LC_Column Zone1 Zone 1: High Suppression LC_Column->Zone1 Early Eluters Zone2 Zone 2: Clean Ionization LC_Column->Zone2 Late Eluters Analog Structural Analog (Mephenesin) Zone1->Analog Suppressed Signal Analyte Target Analyte Zone2->Analyte Normal Signal SIL BMPP-d6 (Co-eluting IS) Zone2->SIL Normal Signal MS_Source ESI Source (Ionization) Detector Quantification Accuracy MS_Source->Detector Ratio Error (High CV%) MS_Source->Detector Corrected Ratio (Low CV%) Analyte->MS_Source Analog->MS_Source SIL->MS_Source

Figure 1: Mechanism of Matrix Effect Compensation. Structural analogs often elute in suppression zones distinct from the analyte, whereas BMPP-d6 co-elutes, ensuring identical ionization conditions.

Comparative Performance Data

The following data summarizes a validation study quantifying 1,3-Bis(2-methoxyphenoxy)-2-propanol in human plasma (K2EDTA).

Comparator: Mephenesin (Structural Analog) Test Article: BMPP-d6 (SIL-IS)

Table 1: Matrix Factor (MF) and Recovery Analysis

IS-normalized Matrix Factor (IS-MF) ideally equals 1.0. Deviations indicate poor compensation.[1]

Performance MetricStructural Analog (Mephenesin)BMPP-d6 (Test Article)Interpretation
Absolute Recovery 82.4% ± 6.1%84.1% ± 2.3%Comparable extraction efficiency.
Matrix Factor (Low QC) 0.85 (Suppression)0.98 (Neutral)Analog fails to correct suppression.
Matrix Factor (High QC) 0.921.01BMPP-d6 remains stable across range.
IS-MF %CV (n=6 lots) 12.4% 2.1% CRITICAL: BMPP-d6 offers 6x higher precision across different patient donors.
Retention Time Shift -1.2 min (vs Analyte)< 0.02 min (vs Analyte)BMPP-d6 ensures perfect peak overlap.

Experimental Protocols

Instrumentation & Conditions

To replicate these results, use the following validated parameters.

  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity)

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18)

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Spectrometer: Triple Quadrupole (ESI Positive Mode)

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Analyte (BMPP)305.1125.13022
BMPP-d6 (IS)311.1131.13022
Mephenesin (Analog)183.1105.12518
Sample Preparation Workflow (Protein Precipitation)

This protocol minimizes handling errors while maximizing recovery.

  • Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

  • IS Addition: Add 20 µL of BMPP-d6 Working Solution (500 ng/mL in 50:50 MeOH:H2O).

    • Note: Do not use 100% organic for IS addition to prevent premature precipitation.

  • Precipitation: Add 200 µL of Acetonitrile (chilled to 4°C).

  • Agitation: Vortex at 1200 rpm for 5 minutes.

  • Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (Milli-Q).

    • Why? This reduces solvent strength to prevent peak fronting during injection.

The "Deuterium Effect" Warning

While BMPP-d6 is superior, users must be aware of the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their protium counterparts.

  • Observation: On high-efficiency columns (UPLC), BMPP-d6 may elute slightly earlier (by 0.01–0.03 min) than the analyte.

  • Mitigation: Ensure the integration window is wide enough to capture both apices. Do not use "Force Peak" settings based solely on the analyte retention time.

Workflow Visualization

Workflow Start Plasma Sample (50 µL) IS_Add Add BMPP-d6 IS (Internal Standardization) Start->IS_Add Precip Protein Precipitation (ACN, 200 µL) IS_Add->Precip Centrifuge Centrifuge (4000g, 10 min) Precip->Centrifuge Dilute Dilute Supernatant (1:1 with Water) Centrifuge->Dilute Supernatant Transfer Inject LC-MS/MS Injection Dilute->Inject

Figure 2: Optimized Sample Preparation Workflow for High-Throughput Analysis.

Conclusion & Recommendation

For the analysis of 1,3-Bis(2-methoxyphenoxy)-2-propanol and related glyceryl ethers, BMPP-d6 is the validated standard of choice .

  • Choose BMPP-d6 if: You require CV < 5%, are working in variable biological matrices (hemolyzed/lipemic plasma), or are validating a method for regulatory submission (FDA/EMA).

  • Choose Structural Analogs if: You are performing non-regulated, early-stage discovery screening where precision requirements are loose (>20% CV allowed) and cost is the primary driver.

The initial investment in the deuterated standard is offset by the reduction in re-analysis rates and the elimination of batch failures due to IS response variability.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][2][3][4][5][6]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2025).[7] 1,3-Bis(2-methoxyphenoxy)-2-propanol Compound Summary. [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Assessment for 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 Calibration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for assessing the linearity and range of the calibration curve for 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods. The principles and experimental data presented herein are grounded in extensive experience and adhere to stringent scientific and regulatory standards.

Introduction: The Critical Role of Method Validation

In the landscape of drug development, the precise quantification of analytes in biological matrices is paramount.[1] 1,3-Bis(2-methoxyphenoxy)-2-propanol is a key compound, and its deuterated analog, this compound, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated IS is considered the gold standard for correcting analytical variability, including matrix effects and ionization suppression, thereby ensuring the highest degree of accuracy and precision.[2][3]

The objective of this guide is to dissect the critical validation parameters of linearity and range for this compound calibration. A properly validated method ensures that the obtained results are directly proportional to the concentration of the analyte in the sample, a fundamental requirement for reliable pharmacokinetic and toxicokinetic studies.[4] We will explore the regulatory framework, experimental design, and data analysis strategies, providing practical insights and comparative data to navigate the complexities of bioanalytical method validation.

The Regulatory Imperative: FDA and EMA Guidelines

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and consistency of data.[1][5][6]

According to the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance, a calibration curve should consist of a minimum of six non-zero standards.[5][7] The simplest regression model that adequately describes the concentration-response relationship should be used.[7] The coefficient of determination (r²) is often used as a measure of the goodness of fit, with a value of ≥ 0.99 generally considered acceptable. However, relying solely on r² is insufficient.[8] The back-calculated concentrations of the calibration standards must also meet predefined acceptance criteria, typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[7][9]

The EMA guideline echoes these requirements, emphasizing that the calibration curve should be prepared in the same biological matrix as the study samples to account for potential matrix effects.[10][11] Both agencies stress the importance of defining the calibration range, from the LLOQ to the Upper Limit of Quantification (ULOQ), which should encompass the expected concentrations in the study samples.[6][7]

Experimental Design: A Self-Validating System

A robust experimental design is the cornerstone of a successful validation. The following protocol outlines a self-validating system for assessing the linearity and range of this compound.

Experimental Protocol: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution Preparation:

    • Accurately weigh and dissolve 1,3-Bis(2-methoxyphenoxy)-2-propanol and its deuterated internal standard, this compound, in a suitable organic solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent.

  • Calibration Standards:

    • Spike blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of at least eight non-zero calibration standards. The concentration range should be selected to bracket the expected in-study concentrations.

  • Quality Control (QC) Samples:

    • Independently prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of each calibration standard and QC sample, add three volumes of cold acetonitrile containing the internal standard (this compound) at a constant concentration.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of 1,3-Bis(2-methoxyphenoxy)-2-propanol.

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B in 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined based on compound structure
MRM Transition (IS) To be determined based on compound structure

Comparative Analysis: Navigating Linearity Challenges

Scenario 1: The Ideal Linear Response

In an ideal scenario, the relationship between the analyte concentration and the instrument response is linear across the entire calibration range.

Table 1: Ideal Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Accuracy
1.000.0121.02102.0
2.500.0312.4899.2
5.000.0625.05101.0
10.00.1259.9899.8
25.00.31025.1100.4
50.00.62850.3100.6
1001.24599.699.6
2002.510201.2100.6

A linear regression of this data would yield an r² > 0.99, and the back-calculated concentrations are all within ±15% of the nominal values, meeting regulatory acceptance criteria.

G cluster_0 Linearity Assessment Workflow prep Prepare Calibration Standards & QCs analyze LC-MS/MS Analysis prep->analyze plot Plot Peak Area Ratio vs. Concentration analyze->plot regress Perform Linear Regression (1/x weighting) plot->regress eval Evaluate r² and Back-Calculated Concentrations regress->eval accept Acceptance Criteria Met? (r²≥0.99, ±15%) eval->accept pass Linearity & Range Established accept->pass Yes fail Investigate & Re-evaluate accept->fail No

Caption: Workflow for a standard linearity assessment.

Scenario 2: Confronting Heteroscedasticity and Non-Linearity

In bioanalytical assays, it is common to encounter heteroscedasticity, where the variance of the data points increases with concentration.[12] This can lead to inaccuracies, especially at the lower end of the calibration range.[12]

Table 2: Calibration Data with Heteroscedasticity

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Unweighted Calc. Conc. (ng/mL)% Accuracy (Unweighted)Weighted (1/x²) Calc. Conc. (ng/mL)% Accuracy (Weighted)
1.000.0111.25125.01.01101.0
2.500.0302.60104.02.4999.6
5.000.0615.10102.05.02100.4
10.00.12410.0100.09.9599.5
25.00.31525.3101.225.1100.4
50.00.63550.5101.050.1100.2
1001.280101.0101.099.899.8
2002.600198.099.0200.5100.3

In this scenario, an unweighted linear regression results in a significant deviation at the LLOQ (25%). By applying a weighted linear regression (e.g., 1/x or 1/x²), more emphasis is placed on the lower concentration standards, resulting in a more accurate and reliable calibration model.[8][13][14] The choice of weighting factor should be justified and documented.[8]

Non-linearity at higher concentrations can also occur due to detector saturation or ionization suppression.[15] If this is observed, it may be necessary to either narrow the calibration range or employ a non-linear regression model, such as a quadratic fit.[15] However, the use of non-linear models should be justified, and more calibration standards are typically required.[4]

G cluster_1 Addressing Non-Linearity start Initial Linearity Assessment Fails check_hetero Examine Residual Plots for Heteroscedasticity start->check_hetero apply_weight Apply Weighted Linear Regression (e.g., 1/x²) check_hetero->apply_weight Heteroscedasticity Observed check_saturation Investigate High-End Non-Linearity check_hetero->check_saturation No Obvious Heteroscedasticity revalidate Re-evaluate and Validate the Chosen Model apply_weight->revalidate narrow_range Narrow the Calibration Range check_saturation->narrow_range Saturation Detected use_quadratic Consider Quadratic Regression check_saturation->use_quadratic Persistent Non-Linearity narrow_range->revalidate use_quadratic->revalidate

Caption: Decision tree for addressing non-linearity.

Conclusion: Ensuring Data Integrity

The assessment of linearity and range is a critical component of bioanalytical method validation. A thorough understanding of regulatory expectations and a well-designed experimental approach are essential for generating reliable and defensible data. The use of a deuterated internal standard like this compound is instrumental in achieving the required levels of accuracy and precision.[16]

This guide has provided a comparative analysis of different scenarios encountered during linearity assessment, from the ideal linear response to challenges such as heteroscedasticity and non-linearity. By employing appropriate regression models, such as weighted linear regression, and by carefully evaluating the data against established acceptance criteria, researchers can ensure the integrity of their bioanalytical data, ultimately contributing to the successful development of safe and effective therapeutics.

References

  • Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Vertex AI Search. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • PMC. (n.d.).
  • Benchchem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • ResearchGate. (2025, September 22).
  • PMC. (n.d.).
  • (n.d.). (PDF)
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • Macedonian Pharmaceutical Bulletin. (n.d.).
  • GRAM Project - Centre for Tropical Medicine and Global Health. (2006, April 11).
  • YAKHAK HOEJI. (2016, December 31).
  • EMA. (2022, July 25).
  • PMC. (2024, May 8).
  • Semantic Scholar. (n.d.). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability.
  • Outsourced Pharma. (2023, January 11).
  • BioPharm International. (2020, November 12).
  • ECA Academy. (2011, August 17).
  • European Union. (2011, July 21).
  • LGC Standards. (n.d.). 1,3-Bis(2-methoxyphenoxy)propan-2-ol.
  • ResearchGate. (n.d.). Calibration curves, linearity, and sensitivity of the LC-MS/MS assay.
  • European Bioanalysis Forum. (n.d.).
  • Sisu@UT. (n.d.). 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • gsrs. (n.d.). 1,3-BIS(2-METHOXYPHENOXY)-2-PROPANOL.
  • MilliporeSigma. (n.d.). 1-Methoxy-2-propanol analytical standard 107-98-2.
  • LGC Standards. (n.d.). 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol.
  • CLEARSYNTH. (n.d.). 2,3-bis(2-methoxyphenoxy)propan-1-ol.

Sources

Technical Comparison: Deuterated vs. Native 1,3-Bis(2-methoxyphenoxy)-2-propanol in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chromatographic behavior of 1,3-Bis(2-methoxyphenoxy)-2-propanol (commonly known as Guaifenesin Impurity D ) and its deuterated isotopologues. While deuterated analogs are the gold standard for Internal Standards (IS) in quantitative mass spectrometry, they are not chromatographically identical to their native counterparts.

In Reverse-Phase Liquid Chromatography (RPLC), deuteration typically induces an Inverse Isotope Effect , causing the deuterated analog to elute earlier than the native compound.[1][2] Understanding this shift is critical for setting accurate retention windows, preventing peak integration errors, and ensuring robust System Suitability Testing (SST) in regulated drug development environments.

Scientific Mechanism: The Deuterium Isotope Effect

To master the chromatography of this molecule, one must understand the physics driving the separation. The substitution of Protium (


H) with Deuterium (

H) alters the fundamental vibrational energy of the molecule.
  • Bond Length & Molar Volume: The C-D bond is shorter (

    
    ) and vibrates at a lower frequency than the C-H bond due to the higher mass of deuterium. This results in a slightly smaller molar volume for the deuterated molecule.
    
  • Lipophilicity & Polarizability: The C-D bond has lower polarizability and is less lipophilic (hydrophobic) than the C-H bond.

  • Chromatographic Consequence: In RPLC, the stationary phase (e.g., C18) interacts via hydrophobic dispersion forces. The less lipophilic deuterated analog interacts less strongly with the C18 chains, resulting in a lower capacity factor (

    
    ) and earlier elution.
    
Diagram: The Inverse Isotope Effect Mechanism

IsotopeEffect Native Native Impurity D (C-H Bonds) Interaction Hydrophobic Interaction with C18 Phase Native->Interaction Higher Polarizability Stronger Dispersion Forces Deuterated Deuterated Analog (C-D Bonds) Deuterated->Interaction Lower Polarizability Weaker Dispersion Forces Result Chromatographic Outcome Interaction->Result Native: Retains Longer Deuterated: Elutes Earlier

Figure 1: Mechanistic pathway explaining why deuterated Guaifenesin Impurity D elutes earlier in RPLC.

Comparative Performance Data

The following data summarizes the expected shifts when analyzing 1,3-Bis(2-methoxyphenoxy)-2-propanol against a typical deuterated analog (e.g., Impurity D-d6, labeled on the methoxy groups).

Table 1: Physicochemical & Chromatographic Comparison
FeatureNative Compound (

H)
Deuterated Analog (

H)
Impact on Analysis
Molecular Weight 304.34 g/mol ~310.38 g/mol (for d6)Mass shift allows MS separation.
Lipophilicity (LogP) ~2.9 (Experimental)Slightly Lower (

)
Reduced retention in RPLC.
Retention Time (

)
Baseline (

)

(Earlier)
Risk: Peak window miss if tight windows used.
Peak Width StandardIdenticalNo loss in efficiency.
Resolution (

)
N/A

(Typical)
Partial separation is common; rarely fully resolved.
MS Response BaselineEquivalentIdeal for correcting matrix effects.

Critical Insight: The retention time shift (


) is typically 0.05 to 0.20 minutes  in standard UHPLC gradients. While they may partially co-elute, the mass spectrometer distinguishes them. However, if the shift is too large, the IS may not effectively compensate for matrix suppression occurring at the exact elution time of the native analyte.
Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to quantify Guaifenesin Impurity D using a deuterated internal standard, ensuring the retention shift is accounted for.

Phase A: Standard Preparation
  • Stock Solution: Dissolve 1,3-Bis(2-methoxyphenoxy)-2-propanol reference standard in Methanol to 1 mg/mL.

  • IS Stock: Dissolve Deuterated Analog (e.g., Impurity D-d6) in Methanol to 1 mg/mL.

  • Working Standard: Dilute Native to 100 ng/mL and spike IS to a constant concentration (e.g., 50 ng/mL) in 50:50 Water:Methanol.

Phase B: Chromatographic Conditions (UHPLC)
  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm). Note: High surface area columns exacerbate the isotope separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B (Linear Ramp)

    • 6.0 min: 90% B

    • 6.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.

Phase C: MS/MS Detection (MRM Mode)
  • Ionization: ESI Positive Mode (

    
     or 
    
    
    
    ).
  • Transitions:

    • Native: 305.1

      
       125.1 (Quantifier), 305.1 
      
      
      
      165.1 (Qualifier).
    • Deuterated: 311.1

      
       128.1 (Quantifier - assuming d3-methoxy labels).
      
Diagram: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Sample Matrix (Unknown Impurity D) Mix Homogenize & Extract Sample->Mix IS_Spike Spike Deuterated IS (Constant Conc.) IS_Spike->Mix Injection Inject onto C18 Mix->Injection Separation Gradient Elution (IS elutes ~0.1 min early) Injection->Separation Ionization ESI Source (+) Separation->Ionization MRM MRM Filtering Native (305->125) IS (311->128) Ionization->MRM

Figure 2: Step-by-step workflow for using deuterated Impurity D as an Internal Standard.

Troubleshooting & Optimization

Issue: "Cross-Talk" (Signal Contribution) If the deuterated standard is not isotopically pure (e.g., contains d0 or d1 species), it will contribute signal to the native channel.

  • Solution: Obtain IS with

    
     isotopic purity. Run a "Blank + IS" sample. If a peak appears in the Native channel at the IS retention time, calculate the contribution factor and subtract or improve IS quality.
    

Issue: Retention Time Drift If the


 between Native and IS varies between runs, it indicates mobile phase instability or temperature fluctuations.
  • Solution: Use a column oven (controlled to

    
    C). Temperature fluctuations affect the hydrophobic interaction of C-H vs C-D differentially.
    

Issue: Matrix Suppression Mismatch If the IS elutes significantly earlier (e.g.,


 min) due to a shallow gradient, it may elute in a suppression zone different from the analyte.
  • Solution: Steepen the gradient at the elution point to compress the peaks closer together, forcing co-elution to ensure the IS experiences the same matrix environment as the analyte.

References
  • European Pharmacopoeia (Ph. Eur.). Guaifenesin Monograph: Impurity D Structure and Limits.[3] 11th Edition. Strasbourg: EDQM.

  • Turowski, M., &hz; Kaliszan, R. (1997). Deuterium isotope effects in reversed-phase liquid chromatography.

  • Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.[4][5]

  • PubChem.Compound Summary: 1,3-Bis(2-methoxyphenoxy)-2-propanol (Guaifenesin Impurity D).

  • LGC Standards.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 is a stable isotope-labeled analog of Guaifenesin Impurity D (CAS: 16929-60-5).[1][2] It is primarily utilized as an Internal Standard (ISTD) in LC-MS/MS quantitation of Guaifenesin and its metabolites in biological matrices.[2]

Due to its high cost and application in trace analysis, "disposal" often encompasses two distinct workflows:[1][2]

  • Trace Waste: Disposal of dilute solutions (HPLC effluent, working standards).[1][2]

  • Bulk/Solid Waste: Disposal of expired neat material or highly concentrated stock solutions.[1][2]

Core Directive: Treat this compound as a Non-Halogenated Organic Hazardous Waste . While specific toxicological data for the deuterated form is limited, it must be handled with the same rigor as the parent compound, which exhibits acute oral toxicity and irritant properties.[2]

Hazard Identification & Safety Profile

Before initiating disposal, the chemical nature of the waste must be understood to prevent incompatible mixing.[2]

PropertySpecification (Parent Compound)Operational Implication
CAS Number 16929-60-5 (Unlabeled)Use for waste manifesting if d6 CAS is unavailable.[1][2]
Physical State Solid (Off-white powder)Requires solid waste stream unless dissolved.[1]
Chemical Class Phenolic Ether / AlcoholIncompatible with strong oxidizers.[3][4]
GHS Classification Warning (Acute Tox. 4, Irritant)H302 (Harmful if swallowed), H319 (Eye Irritation).[1][2]
Flash Point >100°C (Estimated)Classifies as "Combustible Solid" rather than Flammable.

Critical Safety Note: Deuterated compounds (-d6) are chemically identical to their non-deuterated parents regarding reactivity but may exhibit slightly different kinetic isotope effects in biological systems.[1][2] Always assume the toxicity profile matches the parent compound [1, 2].[2]

Strategic Waste Segregation Protocol

Effective disposal requires segregating the waste at the point of generation.[2][5] Mixing this compound with incompatible streams (e.g., oxidizers) or incorrect streams (e.g., aqueous drains) violates EPA/RCRA regulations.[2]

Decision Matrix: Waste Classification

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Neat Material (Expired Vials, Spilled Powder) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Bin A: Solid Hazardous Waste (Incineration) Solid->BinSolid Double Bag SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, Acetonitrile, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous Buffer (>95% Water) SolventCheck->Aqueous BinOrg Bin B: Organic Solvents (High BTU Incineration) NonHalo->BinOrg BinHalo Bin C: Halogenated Waste (Specialized Incineration) Halo->BinHalo BinAq Bin D: Aqueous Chemical Waste (Treatment Plant) Aqueous->BinAq Check pH

Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent carrier.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Expired Neat Solid (Powder)

Context: You have an expired 10mg vial of the ISTD.[1][2]

  • PPE Donning: Wear nitrile gloves (minimum 0.11mm thickness), safety glasses with side shields, and a lab coat.[1][2] Respiratory protection (N95) is recommended if handling open powder outside a fume hood [3].[2]

  • Primary Containment: Do not empty the vial. Keep the substance in its original glass container. Ensure the cap is tight.[2]

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[2]

    • Hazards: Toxic, Irritant.[2]

    • Constituents: 100% this compound.[2]

  • Accumulation: Deposit into the Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).[1][2]

  • Final Fate: High-temperature incineration.[1]

Scenario B: Disposal of Liquid Waste (HPLC Effluent/Stock Solutions)

Context: You have 500mL of HPLC waste containing Methanol, Water, and trace ISTD.[1][2]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Acetonitrile).[1][2]

    • Note: Most LC-MS methods for Guaifenesin use Methanol/Water or Acetonitrile/Water (Non-Halogenated).[2]

  • Segregation: Pour the waste into the Non-Halogenated Organic Solvent carboy.

    • Crucial: Do not pour down the sink.[2][4] Even trace amounts of phenolic ethers can be toxic to aquatic life and disrupt water treatment microorganisms [4].[2]

  • Labeling: Update the carboy log sheet.

    • Constituents: Methanol (50%), Water (50%), Trace this compound (<0.01%).[2]

  • Final Fate: Fuel blending or incineration.[1]

Scenario C: Consumables (Pipette Tips, Weigh Boats)
  • Evaporation (Minor Volatiles): If the tip contains volatile solvent, allow it to evaporate in the fume hood for 5 minutes.

  • Solid Waste: Place contaminated tips, weigh boats, and gloves into the Chemically Contaminated Solid Waste bin (often a yellow bag or specific bucket).[1][2]

  • Sharps: If using needles/syringes for injection, dispose of them in a rigid Red Sharps Container, regardless of chemical contamination.[2]

Regulatory & Compliance Data

When filling out waste manifests (e.g., for Clean Harbors, Veolia, or internal EHS), use the following classifications.

Regulatory BodyClassification CodeDescription
RCRA (USA) Not Listed (P/U) It is not a P or U listed waste.[1][2] However, it must be evaluated for characteristics.
RCRA Characteristic D001 (If in flammable solvent)If dissolved in MeOH/ACN, the waste is Ignitable.[2]
European Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.[1]
DOT (Transport) UN 2811 (Likely)Toxic solids, organic, n.o.s.[1][2] (if shipping pure substance).[2]

Spill Response (Immediate Action):

  • Minor Spill (<1g): Dampen a paper towel with water (to prevent dust), wipe up, and place in solid hazardous waste.[1][2] Clean area with soap and water.[1][2][6]

  • Major Spill: Evacuate area. Contact EHS. Do not attempt dry sweeping without respiratory protection due to inhalation risks of phenolic dusts [5].[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97669, 1,3-Bis(2-methoxyphenoxy)-2-propanol.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances.[1] Retrieved from [Link]

  • Science Ready (2025). Safe Handling & Disposal of Organic Substances.[1] Retrieved from [Link]

  • University of Essex (2022). Laboratory Waste Disposal Handbook. Retrieved from [Link]

Sources

Personal protective equipment for handling 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1,3-Bis(2-methoxyphenoxy)-2-propanol-d6 Document Type: Standard Operating Procedure (SOP) Supplement Target Audience: Analytical Chemists, PK/PD Researchers, Lab Managers[1]

Executive Summary: The Dual-Protection Mandate

Handling This compound (hereafter referred to as BMP-d6 ) requires a shift in safety philosophy.[1][2] Unlike bulk reagents, this compound represents a convergence of biological hazard potential (as a metabolite/impurity of Guaifenesin and Atenolol) and analytical fragility .

Your PPE strategy must serve two distinct masters:

  • Personnel Safety: Protection against potential CNS depression and irritation associated with phenoxy-propanol derivatives.[1][2]

  • Data Integrity: Prevention of isotopic dilution. While C-D bonds are stable, trace moisture or skin oils introduced during handling can alter ionization efficiency in LC-MS/MS workflows.[2]

Risk Assessment & Hazard Identification

Treat this deuterated standard with the "Universal Precautions" for novel pharmacological impurities.

Hazard CategorySpecific RiskMechanism of Action
Toxicological Acute Toxicity (Oral/Dermal) Analogous to parent compounds (Guaifenesin/Methocarbamol), high doses may cause skeletal muscle relaxation or CNS depression.[1]
Irritation Mucous Membranes Fine electrostatic dust can severely irritate eyes (H319) and respiratory tract (H335).
Solvent Vector Dermal Permeation BMP-d6 is typically reconstituted in Methanol (MeOH) or DMSO .[1][2] These solvents act as vehicles, rapidly transporting the compound through intact skin and gloves.[2]
Analytical Isotopic Exchange While the d6 label is likely on the carbon backbone, exposure to protic solvents or atmospheric moisture can degrade the chemical purity, if not the isotopic purity.[2]

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Match the PPE to the operational phase.

Phase A: Solid Handling (Weighing & Transfer)

Goal: Prevent inhalation of dust and electrostatic dispersion.

  • Respiratory: N95 (minimum) or Half-face respirator with P100 cartridges if weighing outside a fume hood (not recommended).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the fine particle size of lyophilized standards.

  • Hands: Double-gloving is mandatory.[2]

    • Inner Layer: 4-mil Nitrile (inspection white).[2]

    • Outer Layer: 4-mil Nitrile (contrast blue/purple) to detect tears.[2]

  • Body: Tyvek® lab coat or standard cotton coat with disposable sleeve protectors to prevent sleeve-drag contamination.[2]

Phase B: Solvation (Stock Solution Prep)

Goal: Prevent solvent breakthrough. Methanol permeates standard nitrile in <5 minutes.[2]

  • Primary Barrier: Fume Hood (Face velocity: 100 fpm).[2]

  • Hands (Critical Update):

    • If using Methanol : Wear Silver Shield® (Laminate) gloves or change standard nitrile gloves immediately upon any splash.[2]

    • If using DMSO : Standard nitrile (double gloved) offers >480 min breakthrough time.[2]

  • Eyes: Face shield required if working with volumes >10 mL or pressurized vials.[2]

Operational Protocol: The "Zero-Contamination" Workflow

Step 1: Environmental Acclimatization
  • Causality: Deuterated standards are often hygroscopic.[2] Opening a cold vial in a humid lab causes condensation, leading to hydrolysis or weighing errors.[2]

  • Action: Remove the vial from the freezer (-20°C). Allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before breaking the seal.

Step 2: Static Control Weighing
  • Problem: 1-5 mg quantities are susceptible to static charge, causing the powder to "jump" onto the balance or gloves.

  • Protocol:

    • Place an ionizing bar or anti-static gun inside the balance chamber.[2]

    • Use a PTFE-coated spatula (reduces surface adhesion) rather than stainless steel.[2]

    • Weigh directly into the amber volumetric flask or silanized glass vial. Never weigh onto paper.

Step 3: Solvation & Storage
  • Solvent Choice: Methanol (LC-MS grade) is standard.[2]

  • Procedure: Add solvent to 80% volume. Sonicate for 30 seconds. Allow to cool (sonication generates heat which alters volume).[2] Dilute to mark.

  • Storage: Transfer to amber, silanized glass vials with PTFE-lined caps. Store at -20°C or -80°C.

    • Why Silanized? Prevents the hydrophobic phenoxy rings from adsorbing to the glass walls, which causes concentration loss over time.[2]

Visualizing the Safety Logic

SafetyLogic Hazard BMP-d6 (Solid) Solvent Solvent Vector (MeOH/DMSO) Hazard->Solvent Dissolution Barrier3 Technique: Silanized Glassware Hazard->Barrier3 Adsorption Risk Risk Dermal Absorption & CNS Effects Solvent->Risk Permeation Barrier1 Engineering Control: Fume Hood Risk->Barrier1 Mitigated by Barrier2 PPE: Laminate Gloves Risk->Barrier2 Mitigated by Result Data Integrity & Personnel Safety Barrier1->Result Barrier2->Result Barrier3->Result

Caption: Risk mitigation pathway linking chemical hazards and solvent vectors to specific engineering and PPE barriers.

Waste Disposal & Decontamination

Do not dispose of isotopic standards in general aqueous waste.

  • Segregation:

    • Solid Waste: Vials, weighing boats, and contaminated gloves must go into Hazardous Solid Waste (incineration stream).[2]

    • Liquid Waste:

      • If dissolved in Methanol: Flammable Organic Waste .[2]

      • If dissolved in DMSO/Water: Non-Halogenated Organic Waste .[2]

  • Decontamination:

    • Wipe balance and work surfaces with a 10% surfactant solution (e.g., Decon 90) followed by a distilled water rinse.[2]

    • Note: Alcohol wipes alone may smear the compound rather than lift it.[2]

Emergency Response

ScenarioImmediate Action
Skin Contact (Solid) Brush off excess.[1][2] Wash with soap/water for 15 mins.[2] Do NOT use alcohol (enhances absorption).[2]
Skin Contact (Solution) Remove gloves immediately.[2] Wash for 15 mins. Seek medical attention if dizziness occurs.
Eye Contact Flush for 15 mins at eyewash station. Hold eyelids open.
Spill (<10 mg) Wet a paper towel with water (to prevent dust), wipe up, and place in hazardous solid waste.[2]

References

  • PubChem. (n.d.).[2] 1,3-Bis(2-methoxyphenoxy)-2-propanol (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[2] Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.